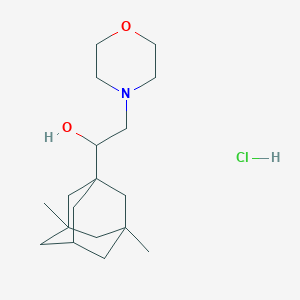![molecular formula C9H14N2OS3 B5397712 3,3-dimethyl-1-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}-2-butanone](/img/structure/B5397712.png)
3,3-dimethyl-1-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}-2-butanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-dimethyl-1-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}-2-butanone, also known as DM-TMTB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and biotechnology. DM-TMTB is a member of the thiadiazole family, which is known for its diverse biological activities.
Mécanisme D'action
3,3-dimethyl-1-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}-2-butanone exerts its biological activities through various mechanisms of action. In medicine, 3,3-dimethyl-1-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}-2-butanone has been shown to induce apoptosis in cancer cells by inhibiting the activity of the enzyme topoisomerase II. In agriculture, 3,3-dimethyl-1-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}-2-butanone has been shown to inhibit the activity of the enzyme acetolactate synthase, which is involved in the biosynthesis of branched-chain amino acids. In biotechnology, 3,3-dimethyl-1-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}-2-butanone has been shown to selectively bind to metal ions such as copper, zinc, and mercury, leading to changes in its fluorescence properties.
Biochemical and Physiological Effects:
3,3-dimethyl-1-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}-2-butanone has been shown to have various biochemical and physiological effects. In medicine, 3,3-dimethyl-1-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}-2-butanone has been shown to inhibit the growth of cancer cells and reduce inflammation. In agriculture, 3,3-dimethyl-1-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}-2-butanone has been shown to inhibit the growth of weeds and pests. In biotechnology, 3,3-dimethyl-1-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}-2-butanone has been shown to selectively detect metal ions with high sensitivity and selectivity.
Avantages Et Limitations Des Expériences En Laboratoire
3,3-dimethyl-1-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}-2-butanone has several advantages for lab experiments. It is easy to synthesize, has a high purity, and is stable under various conditions. However, 3,3-dimethyl-1-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}-2-butanone has some limitations, such as its low solubility in water and its potential toxicity to living organisms.
Orientations Futures
There are several future directions for the research on 3,3-dimethyl-1-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}-2-butanone. In medicine, 3,3-dimethyl-1-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}-2-butanone could be further studied for its potential use as an anticancer drug and anti-inflammatory agent. In agriculture, 3,3-dimethyl-1-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}-2-butanone could be further studied for its potential use as a herbicide and pesticide. In biotechnology, 3,3-dimethyl-1-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}-2-butanone could be further studied for its potential use as a fluorescent probe for the detection of metal ions in living organisms.
Conclusion:
In conclusion, 3,3-dimethyl-1-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}-2-butanone is a synthetic compound with potential applications in medicine, agriculture, and biotechnology. Its diverse biological activities, mechanisms of action, and biochemical and physiological effects make it a promising compound for further research. However, its advantages and limitations must be carefully considered in lab experiments, and future directions for research should be explored to fully realize its potential.
Méthodes De Synthèse
3,3-dimethyl-1-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}-2-butanone can be synthesized through a multistep reaction. The first step involves the reaction of 2-butanone with thiosemicarbazide to form a thiosemicarbazone intermediate. The intermediate is then reacted with methyl iodide to form a methylthio derivative. The final step involves the reaction of the methylthio derivative with 2,3-dimethyl-1,2,4-thiadiazole-5-thiol to form 3,3-dimethyl-1-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}-2-butanone.
Applications De Recherche Scientifique
3,3-dimethyl-1-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}-2-butanone has been extensively studied for its potential applications in various fields. In medicine, 3,3-dimethyl-1-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}-2-butanone has been shown to possess antitumor, antiviral, and anti-inflammatory activities. In agriculture, 3,3-dimethyl-1-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}-2-butanone has been shown to have pesticidal and herbicidal activities. In biotechnology, 3,3-dimethyl-1-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}-2-butanone has been studied for its potential use as a fluorescent probe for the detection of metal ions.
Propriétés
IUPAC Name |
3,3-dimethyl-1-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]butan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2OS3/c1-9(2,3)6(12)5-14-8-10-7(13-4)11-15-8/h5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTDKFPMYNUUWLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CSC1=NC(=NS1)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-acetyl-N-{3-[(benzylamino)carbonyl]phenyl}-4-piperidinecarboxamide](/img/structure/B5397629.png)
![N-{2-[2-(4-pyridinyl)-1,3-thiazol-4-yl]ethyl}-2-morpholinecarboxamide hydrochloride](/img/structure/B5397632.png)
![4-[4-(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B5397640.png)
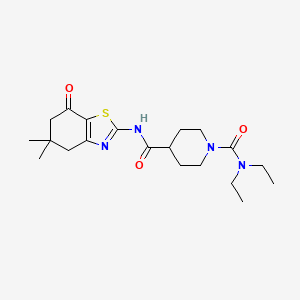
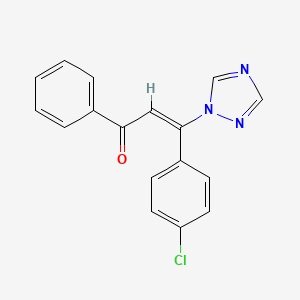
![2-[(1R*,2R*,6S*,7S*)-4-azatricyclo[5.2.2.0~2,6~]undec-4-yl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B5397659.png)
![1-(3-phenyl-2-propen-1-yl)-4-{[1-(2-thienylmethyl)-4-piperidinyl]carbonyl}piperazine oxalate](/img/structure/B5397662.png)
![3-{[4-methyl-2-(3-pyridinyl)-5-pyrimidinyl]carbonyl}-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B5397665.png)
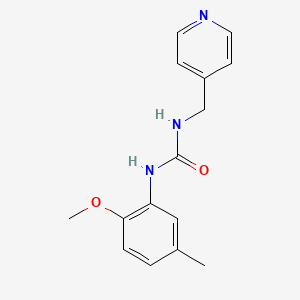

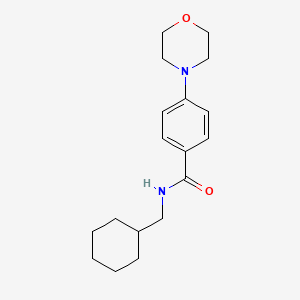
![4-[(5-imino-7-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 2-thiophenecarboxylate](/img/structure/B5397705.png)
![4-ethyl-5-(1-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}piperidin-4-yl)-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5397731.png)
